
3-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, also known as DQ-1, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Anticancer Potential
Synthesis and Anticancer Activity : A study by Kamath et al. (2016) involved the synthesis of indole–quinoline–oxadiazoles with a focus on their anticancer potential. The research highlighted the role of small hybrid molecules in combating various types of malignancies. One of the synthesized compounds showed low IC50 value and high selectivity index to breast adenocarcinoma cells, indicating its potential as a cancer drug candidate (Kamath, Sunil, & Ajees, 2016).
Novel Antitumor Activities : Fadda et al. (2011) synthesized a series of (1,3,4-oxadiazol-2-yl)-1H-benzo[h]quinolin-4-one derivatives, including glucose and xylose hydrazones. These compounds were evaluated for their antioxidant properties and cytotoxicity, showing moderate to high activities (Fadda, Abdel-Rahman, El‐Sayed, Zidan, & Badria, 2011).
Antimicrobial and Anti-Proliferative Activities : Al-Wahaibi et al. (2021) synthesized 1,3,4-Oxadiazole N-Mannich bases and assessed their in vitro inhibitory activity against various pathogens, including bacteria and Candida albicans. Some derivatives exhibited potent activity against Gram-positive bacteria. Additionally, these compounds showed anti-proliferative activity against various cancer cell lines (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Research in Molecular Reporting
- Molecular Reporters Development : Rurack and Bricks (2001) explored the use of derivatives functionalized with heterocyclic acceptors for creating simple and efficient molecular reporters. These derivatives were used for multimodal signaling of different chemical analytes, demonstrating potential in molecular reporting (Rurack & Bricks, 2001).
Antibacterial Applications
- Antibacterial Activity of Quinoxaline Derivatives : Ajani et al. (2009) synthesized some pyrazol-1-ylquinoxalin-2(1H)-one derivatives with antibacterial activity. One derivative was found to be highly active with an MIC value of 7.8 μg/ml, showing its potential in antibacterial applications (Ajani, Obafemi, Ikpo, Ogunniran, & Nwinyi, 2009).
Antiprotozoal Potential
- Antimicrobial and Antiprotozoal Activities : Patel et al. (2017) designed and synthesized a series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides and evaluated them for their antimicrobial and antiprotozoal activities. The results revealed promising activities against bacteria, fungi, and Trypanosoma cruzi (Patel, Patel, Purohit, Patel, Rajani, Moo-Puc, López-Cedillo, Nogueda-Torres, & Rivera, 2017).
properties
IUPAC Name |
3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-24-15-9-5-7-12(17(15)25-2)18-21-19(26-22-18)13-10-20-14-8-4-3-6-11(14)16(13)23/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKGJXHIEWXQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

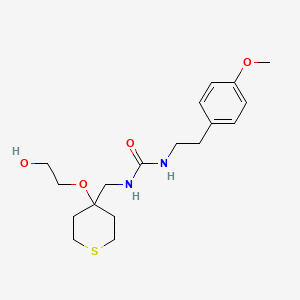
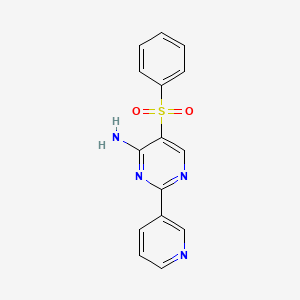
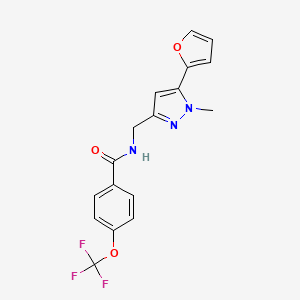
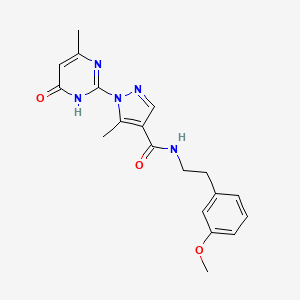
![(3E)-1-benzyl-3-{[(3,4-dimethoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2756024.png)
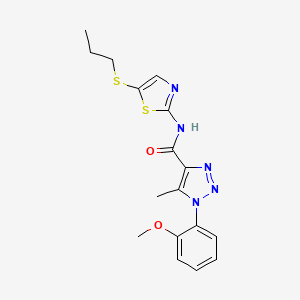
![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2756027.png)
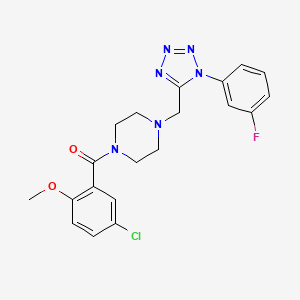
![8-(7-methoxy-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2756029.png)
![methyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2756030.png)
![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate](/img/structure/B2756031.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-N-cyanoaniline](/img/structure/B2756033.png)
![1-(4-ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2756037.png)
